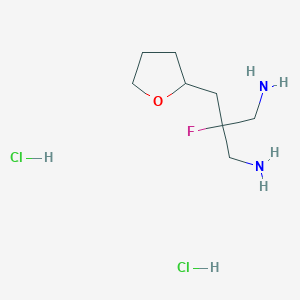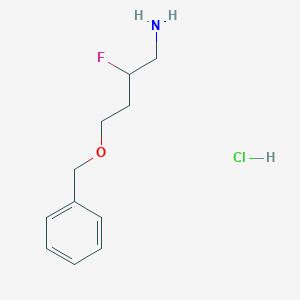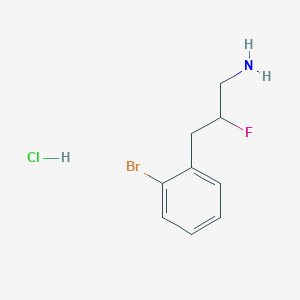![molecular formula C12H17NO B1484782 trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1847433-55-9](/img/structure/B1484782.png)
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
描述
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Benzylamine Formation: : The starting material, 2-methylbenzaldehyde, undergoes reductive amination with ammonia to form benzylamine.
Cyclobutanone Formation: : Cyclobutanone is synthesized through a cyclization reaction.
Amination Reaction: : The cyclobutanone is then reacted with benzylamine under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, followed by cyclization and purification processes to achieve high yields and purity.
化学反应分析
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Conditions may involve heating and the presence of an acid catalyst.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Conditions may involve cooling and anhydrous solvents.
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids. Conditions may involve the presence of a nucleophile and heating.
Major Products Formed
Oxidation: : Ketones, carboxylic acids, and their derivatives.
Reduction: : Amines, alcohols, and their derivatives.
Substitution: : Halogenated derivatives, sulfonated derivatives, and other functionalized compounds.
科学研究应用
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research, including:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: : Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol: can be compared to other similar compounds, such as:
2-Methylbenzylamine: : Similar structure but lacks the cyclobutan-1-ol group.
Cyclobutanone derivatives: : Similar cyclobutanone core but different substituents.
Benzylamine derivatives: : Similar benzylamine group but different core structures.
These compounds may have different properties and applications, highlighting the uniqueness of This compound .
属性
IUPAC Name |
(1R,2R)-2-[(2-methylphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRYWPXMDYPNF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B1484700.png)

![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)





![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)


